cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(-Arg-Ala-Asp-D-Phe-Lys) is a cyclic peptide composed of the amino acids arginine, alanine, aspartic acid, D-phenylalanine, and lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Cyclization: After the linear peptide is synthesized, cyclization is achieved by forming a peptide bond between the N-terminus and C-terminus of the peptide.
Industrial Production Methods
Industrial production of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclo(-Arg-Ala-Asp-D-Phe-Lys) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
Cyclo(-Arg-Ala-Asp-D-Phe-Lys) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its role in cell signaling and protein-protein interactions.
Medicine: Explored for its potential as a therapeutic agent in cancer treatment, due to its ability to inhibit specific protein-protein interactions.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of Cyclo(-Arg-Ala-Asp-D-Phe-Lys) involves its interaction with specific molecular targets, such as integrins. Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. By binding to integrins, Cyclo(-Arg-Ala-Asp-D-Phe-Lys) can modulate cell signaling pathways, influencing processes like cell migration, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cyclo(-Arg-Gly-Asp-D-Phe-Lys): Another cyclic peptide with similar structural properties but different biological activities.
Cyclo(-Arg-Ala-Gly-D-Phe-Lys): A variant with glycine instead of aspartic acid, affecting its binding affinity and specificity.
Uniqueness
Cyclo(-Arg-Ala-Asp-D-Phe-Lys) is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activities. Its ability to selectively interact with certain integrins makes it a valuable tool in biomedical research and therapeutic development.
Properties
Molecular Formula |
C28H43N9O7 |
---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
2-[8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C28H43N9O7/c1-16-23(40)36-21(15-22(38)39)27(44)37-20(14-17-8-3-2-4-9-17)26(43)35-18(10-5-6-12-29)25(42)34-19(24(41)33-16)11-7-13-32-28(30)31/h2-4,8-9,16,18-21H,5-7,10-15,29H2,1H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)(H,37,44)(H,38,39)(H4,30,31,32) |
InChI Key |
SMFHXHGBDFBWOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.